methyl 3-iodo-1H-indole-6-carboxylate
Overview
Description
Methyl 3-iodo-1H-indole-6-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their biological activity and structural diversity .
Mechanism of Action
Target of Action
Methyl 3-iodo-1H-indole-6-carboxylate is a derivative of indole , a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . They show various biologically vital properties .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities , suggesting that they can have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Methyl 3-iodo-1H-indole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells. Additionally, this compound may interact with proteins involved in cell signaling pathways, further influencing cellular processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell cycle regulation and apoptosis . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound may inhibit the activity of enzymes involved in DNA replication and repair, resulting in the suppression of cancer cell proliferation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . This compound may also exhibit sustained effects on cellular function, depending on its stability and the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of tumor growth and the induction of apoptosis in cancer cells . At higher doses, this compound may cause toxic or adverse effects, including damage to normal cells and tissues. It is important to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing its toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, this compound may inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, this compound may accumulate in certain cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression and cellular processes.
Preparation Methods
The synthesis of methyl 3-iodo-1H-indole-6-carboxylate typically involves the iodination of methyl 1H-indole-6-carboxylate. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position of the indole ring . The reaction conditions often involve solvents like tetrahydrofuran (THF) and catalysts such as sodium acetate (NaOAc) to facilitate the iodination process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Methyl 3-iodo-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like dimethylformamide (DMF) . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-iodo-1H-indole-6-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Methyl 3-iodo-1H-indole-6-carboxylate can be compared with other indole derivatives, such as:
Methyl 1H-indole-6-carboxylate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Methyl 3-bromo-1H-indole-6-carboxylate: Similar in structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
Ethyl 1H-indole-3-carboxylate: Differing in the ester group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and potential for further functionalization .
Properties
IUPAC Name |
methyl 3-iodo-1H-indole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)6-2-3-7-8(11)5-12-9(7)4-6/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFYFIRKVXAESN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427822 | |
Record name | methyl 3-iodo-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850374-98-0 | |
Record name | 1H-Indole-6-carboxylic acid, 3-iodo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850374-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 3-iodo-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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